Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl-

CAS No.: 105850-59-7

Cat. No.: VC19176092

Molecular Formula: C16H14N2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 105850-59-7 |

|---|---|

| Molecular Formula | C16H14N2 |

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | 1-(1H-indol-3-yl)-N-(4-methylphenyl)methanimine |

| Standard InChI | InChI=1S/C16H14N2/c1-12-6-8-14(9-7-12)17-10-13-11-18-16-5-3-2-4-15(13)16/h2-11,18H,1H3 |

| Standard InChI Key | OPUZFNDUUCKCHZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)N=CC2=CNC3=CC=CC=C32 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

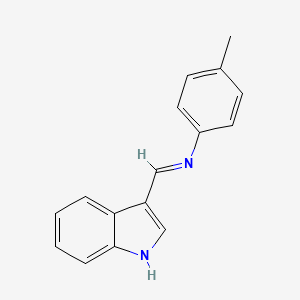

Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl- features a planar indole moiety connected via an imine bond () to a 4-methyl-substituted aniline group. The IUPAC name, 1-(1H-indol-3-yl)-N-(4-methylphenyl)methanimine, reflects this connectivity. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 105850-59-7 |

| Molecular Formula | |

| Molecular Weight | 234.29 g/mol |

| InChI | InChI=1S/C16H14N2/c1-12-6-8-14(9-7-12)17-10-13-11-18-16-5-3-2-4-15(13)16/h2-11,18H,1H3 |

| InChIKey | OPUZFNDUUCKCHZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)N=CC2=CNC3=CC=CC=C32 |

The conjugated -system across the indole and aniline groups suggests potential electronic delocalization, which may influence its reactivity and photophysical properties.

Spectral Features

Infrared (IR) spectroscopy of analogous Schiff bases typically shows a strong absorption band near 1620 cm, characteristic of the C=N stretching vibration . Nuclear magnetic resonance (NMR) data for similar compounds reveal distinct signals for the imine proton ( 8.3–8.5 ppm) and methyl groups on the aniline moiety ( 2.3–2.5 ppm) .

Synthesis and Reaction Pathways

Conventional Synthesis

The compound is synthesized via acid-catalyzed condensation of equimolar amounts of 4-methylaniline and indole-3-carbaldehyde in ethanol under reflux conditions. The general reaction mechanism proceeds as follows:

Yields typically exceed 70% when using homogeneous catalysts like piperidine .

Advanced Catalytic Methods

Recent studies on related Schiff bases highlight the efficacy of gold-supported TiO catalysts (Au@TiO) in improving reaction efficiency. For example, Au(1%)@TiO achieved 85% yield for analogous reactions within 3 hours at 65°C . Comparative synthesis conditions are summarized below:

| Catalyst | Loading (%) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | - | EtOH | 5 | 85 |

| Au(1%)@TiO | 10 | EtOH | 3 | 85 |

| Ag(5%)@TiO | 10 | EtOH | 1 | 60 |

These methods reduce reaction times while maintaining high yields, suggesting applicability to Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl- .

Applications in Materials Science

Coordination Chemistry

Schiff bases like this compound act as bidentate ligands, coordinating metals through the imine nitrogen and indole’s pyrrole nitrogen. For example, copper(II) complexes of analogous Schiff bases exhibit enhanced catalytic activity in oxidation reactions.

Sensing Applications

Indole-derived Schiff bases have been employed as fluorometric sensors for metal ions. A related compound, 6-methoxy-2-aminobenzothiazole Schiff base, detected Cu at nanomolar concentrations via fluorescence quenching . The methyl group on the aniline ring may modulate selectivity for specific cations.

Stability and Reactivity

Photophysical Behavior

UV-Vis spectra of similar compounds show absorption maxima at 280–320 nm, attributed to transitions in the conjugated system . Emission spectra often exhibit blue fluorescence ( nm), suggesting potential use in organic light-emitting diodes (OLEDs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume